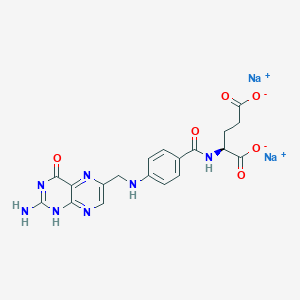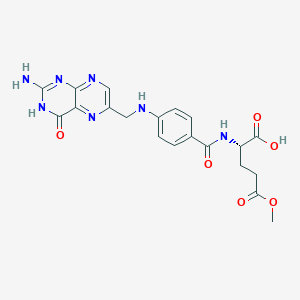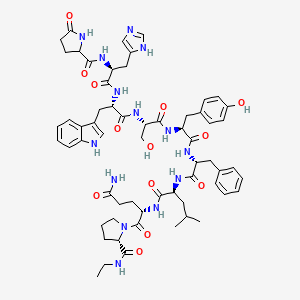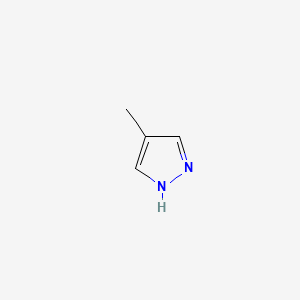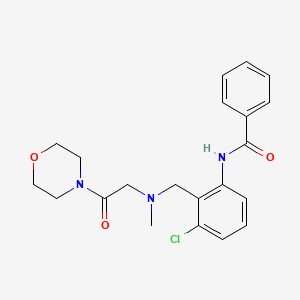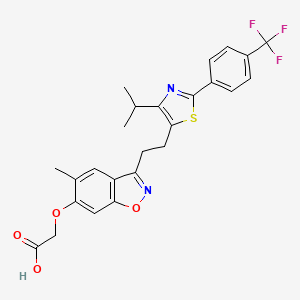![molecular formula C45H56N8O13S3 B1673591 (3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid CAS No. 154132-95-3](/img/structure/B1673591.png)
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Übersicht
Beschreibung
FPL-14294 is a novel cholecystokinin octapeptide agonist with effective intranasal anorectic activity in rats. It is known for its ability to induce satiety and reduce food intake by interacting with cholecystokinin receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of FPL-14294 involves the incorporation of a sulfoxy group into the phenylacetyl moiety and the use of a methylated phenylalanine residue. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production methods for FPL-14294 are not widely documented. it is likely that the synthesis involves standard peptide synthesis techniques, including solid-phase peptide synthesis and purification by high-performance liquid chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: FPL-14294 unterliegt hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es ist unter physiologischen Bedingungen stabil und unterliegt nicht leicht Oxidation oder Reduktion .
Häufige Reagenzien und Bedingungen:
Peptidbindungsbildung: Standard-Peptidkupplungsreagenzien wie N,N'-Diisopropylcarbodiimid und 1-Hydroxybenzotriazol.
Spaltung: Saure Bedingungen unter Verwendung von Trifluoressigsäure zur Entschützung und Abspaltung vom Harz
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das vollständig geschützte Peptid, das dann entschützt wird, um die aktive Verbindung FPL-14294 zu ergeben .
Wissenschaftliche Forschungsanwendungen
FPL-14294 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeugverbindung zur Untersuchung von Cholezystokinin-Rezeptor-Interaktionen und Peptidsynthesetechniken verwendet
Biologie: Untersucht für seine Rolle bei der Regulation des Appetits und den Signalwegen der Sättigung
Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Fettleibigkeit und Essstörungen aufgrund seiner anorektischen Wirkungen
Industrie: Wird bei der Entwicklung neuer Peptid-basierter Therapeutika und als Referenzverbindung in pharmakologischen Studien verwendet
5. Wirkmechanismus
FPL-14294 übt seine Wirkungen aus, indem es als Agonist an Cholezystokinin-Rezeptoren wirkt, insbesondere am Cholezystokinin-A-Rezeptor-Subtyp. Es ahmt die Wirkung von endogenem Cholezystokinin nach und führt zur Aktivierung von Signalwegen, die Sättigung induzieren und die Nahrungsaufnahme reduzieren .
Ähnliche Verbindungen:
Cholezystokinin-Oktapeptid (CCK-8): Ein natürliches Peptid mit ähnlicher Rezeptoraffinität, aber geringerer metabolischer Stabilität
Einzigartigkeit: FPL-14294 ist einzigartig aufgrund seiner verbesserten metabolischen Stabilität und seiner starken anorektischen Aktivität im Vergleich zu Cholezystokinin-Oktapeptid. Es ist mehr als 200-mal potenter als Cholezystokinin-Oktapeptid bei der Hemmung der Nahrungsaufnahme bei nüchternen Ratten .
Wirkmechanismus
FPL-14294 exerts its effects by acting as an agonist at cholecystokinin receptors, specifically the cholecystokinin-A receptor subtype. It mimics the action of endogenous cholecystokinin, leading to the activation of signaling pathways that induce satiety and reduce food intake .
Vergleich Mit ähnlichen Verbindungen
Cholecystokinin octapeptide (CCK-8): A natural peptide with similar receptor affinity but lower metabolic stability
ARL 15849: An improved analog of FPL-14294 with enhanced cholecystokinin-A receptor selectivity and greater stability.
Uniqueness: FPL-14294 is unique due to its enhanced metabolic stability and potent anorectic activity compared to cholecystokinin octapeptide. It is more than 200 times more potent than cholecystokinin octapeptide in inhibiting feeding in fasted rats .
Eigenschaften
CAS-Nummer |
154132-95-3 |
|---|---|
Molekularformel |
C45H56N8O13S3 |
Molekulargewicht |
1013.2 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-4-methylsulfanyl-2-[[2-(4-sulfooxyphenyl)acetyl]amino]butanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C45H56N8O13S3/c1-46-35(21-27-9-5-4-6-10-27)43(60)53-45(62)37(24-40(56)57)52-42(59)34(18-20-68-3)51-44(61)36(23-29-25-47-32-12-8-7-11-31(29)32)50-39(55)26-48-41(58)33(17-19-67-2)49-38(54)22-28-13-15-30(16-14-28)66-69(63,64)65/h4-16,25,33-37,46-47H,17-24,26H2,1-3H3,(H,48,58)(H,49,54)(H,50,55)(H,51,61)(H,52,59)(H,56,57)(H,53,60,62)(H,63,64,65)/t33-,34-,35-,36-,37-/m0/s1 |
InChI-Schlüssel |
PKMRCHBERGHHNY-LTLCPEALSA-N |
SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Isomerische SMILES |
CN[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Kanonische SMILES |
CNC(CC1=CC=CC=C1)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CCSC)NC(=O)CC4=CC=C(C=C4)OS(=O)(=O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
154132-95-3 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(sulfoxy)-phenylacetyl(MePhe6)CCK-6 4-(sulfoxy)phenylacetyl-methionyl-glycyl-trptophyl-methionyl-aspartyl-methylphenylalaninehydrazide FPL 14294 FPL-14294 Hpa(SO3H)-Met-Gly-Trp-Met-Asp-MePhe-NH2NH3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


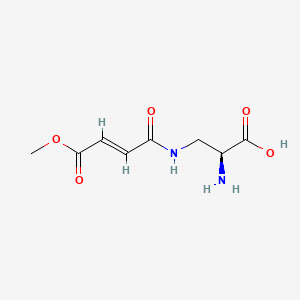
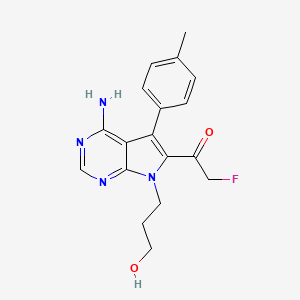
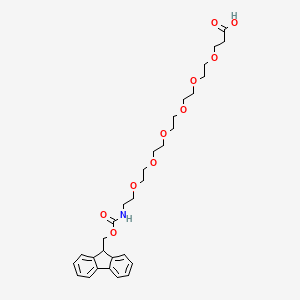
![[2-[2-(Fmoc-amino)ethoxy]ethoxy]acetic acid](/img/structure/B1673517.png)
![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)
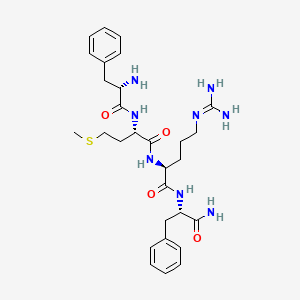
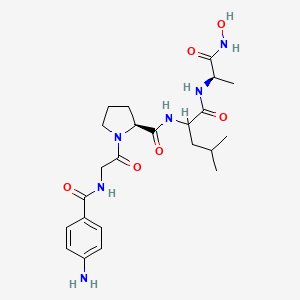
![N-[(4-Chlorophenyl)methyl]-1-Methyl-1h-Pyrazolo[3,4-D]pyrimidin-4-Amine](/img/structure/B1673522.png)
